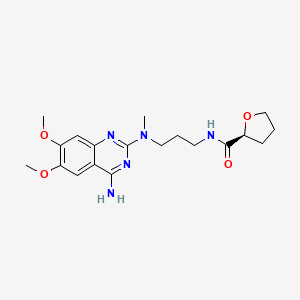
(S)-(+)-2-苯甲胺基-1-苯乙醇
描述
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .科学研究应用
生物技术生产
2-苯乙醇(2-PE)是一种从 (S)-(+)-2-苯甲胺基-1-苯乙醇中衍生的关键成分,由于其玫瑰般的香气,被广泛应用于各个行业。生物技术方法的最新进展使通过微生物过程从 L-苯丙氨酸生产 2-PE 成为可能,为化学合成提供了一种环保的替代方案。这种方法取得了显著进展,特别是在提高生产效率和开发原位产物去除技术方面 (Hua 和 Xu,2011)。
微生物工程提高产量
酵母菌株的基因工程,例如马克思克鲁维酵母,已成功地从葡萄糖中大量生产 2-PE,展示了转基因微生物在该领域的潜力。这项研究突出了工程酵母菌株将简单的糖转化为有价值的芳香醇(如 2-PE)的能力 (Kim、Lee 和 Oh,2014)。
工业废水利用
人们探索了工业副产品(例如淀粉生产中的木薯废水)的创新用途,用于培养酿酒酵母以生产 2-PE。这一过程不仅提供了一种回收废物的方法,还提供了一种生产天然香料化合物的经济有效的方法 (Oliveira 等人,2015)。
大肠杆菌中的合成途径
大肠杆菌已被工程化,构建了从葡萄糖合成 2-PE 的合成途径。这种方法涉及特定基因的过表达以增加 2-PE 的积累,展示了大肠杆菌作为生产芳香醇的宿主的多功能性 (Kang 等人,2014)。
高产耐应激酵母
酵母甘油菌 WL2002-5 对 2-PE 表现出很高的耐受性,导致发酵过程中产量显着增加。该菌株的稳健性使其成为 2-PE 商业化生产的极佳候选菌株 (Lu 等人,2016)。
UV 固化应用
2-(N-甲基-N-苯基氨基)-1-苯乙醇已被用作 UV 固化应用中的增效剂,特别是在涉及氨基醇的配方中。该应用展示了该化合物超越其芳香特性的多功能性 (Arsu,2002)。
芳香醇产量的提高
异常假丝酵母菌是一种从米酒中分离的野生型酵母菌株,在生产高水平 2-PE 方面显示出有希望的结果。优化培养条件显着提高了 2-PE 的滴定度,突出了天然酵母菌株在香气生产中的潜力 (Tian 等人,2020)。
用于萃取的功能化离子液体
在 2-苯乙醇的萃取过程中使用功能化离子液体展示了从生物催化过程中纯化和回收该化合物的创新方法 (双双,2014)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(1S)-2-(benzylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCLQUZOIZSHV-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426103 | |
| Record name | S-(-)-2-Benzylamino-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51096-49-2 | |
| Record name | S-(-)-2-Benzylamino-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Benzylamino-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was (S)-(+)-2-Benzylamino-1-phenylethanol chosen as a component for the new chiral stationary phase (BzCSP)?
A1: The research aimed to develop a versatile chiral stationary phase capable of separating enantiomers under various chromatographic conditions. (S)-(+)-2-Benzylamino-1-phenylethanol, with its chiral center and potential for diverse interactions (hydrogen bonding, π-π interactions), was deemed suitable. By bonding this compound to β-cyclodextrin, the researchers created a stationary phase (BzCSP) capable of "multi-mode" chiral separation, functioning effectively in normal phase, reversed-phase, and polar organic modes []. This versatility makes BzCSP a valuable tool for analyzing a wider range of chiral compounds.
Q2: What evidence supports the effectiveness of BzCSP in separating chiral pesticide enantiomers?
A2: The study demonstrated BzCSP's effectiveness by successfully separating the enantiomers of three common chiral pesticides: hexaconazole (Hex), tebuconazole (Teb), and triticonazole (Trit) []. The researchers achieved good resolution for these pesticide enantiomers, showcasing the practical application of BzCSP in food safety analysis. This successful separation underscores the potential of BzCSP for analyzing chiral pesticides in complex matrices like fruits and vegetables.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














